![molecular formula C8H13N3O2 B2839677 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol CAS No. 7033-45-6](/img/structure/B2839677.png)
2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol, also known as HEPAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has a hydroxyethylamine functional group attached to it.
Mécanisme D'action
2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol is a small molecule that can interact with various macromolecules such as enzymes, receptors, and nucleic acids. The mechanism of action of this compound depends on the target molecule it interacts with. In general, this compound binds to the active site of the target molecule and inhibits its activity. The binding of this compound to the target molecule can be reversible or irreversible depending on the nature of the interaction.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes such as xanthine oxidase, tyrosinase, and α-glucosidase. This compound has also been found to inhibit the proliferation of various cancer cell lines. In vivo studies have shown that this compound has hypoglycemic and hypolipidemic effects in diabetic rats. This compound has also been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has a hydroxyethylamine functional group that can be easily modified to obtain various derivatives. This compound has also been found to be stable under various conditions. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous systems. This compound can also be toxic at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has several potential future directions. One possible direction is the development of this compound derivatives with improved pharmacological properties. Another direction is the use of this compound as a tool to study the mechanism of action of various enzymes and receptors. This compound can also be used as a lead compound for the development of new drugs for various diseases. Finally, this compound can be used as a starting material for the synthesis of various biologically active compounds.
Conclusion:
In conclusion, this compound is a pyrimidine derivative that has potential applications in various fields. The synthesis of this compound involves the reaction of pyrimidine-2-carboxylic acid with ethylene glycol and ammonium hydroxide. This compound has been found to have potential applications in medicinal chemistry, biochemistry, and pharmacology. The mechanism of action of this compound depends on the target molecule it interacts with. This compound has several advantages for lab experiments, but it also has some limitations. This compound has several potential future directions, including the development of this compound derivatives with improved pharmacological properties and the use of this compound as a tool to study the mechanism of action of various enzymes and receptors.
Méthodes De Synthèse
The synthesis of 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol involves the reaction of pyrimidine-2-carboxylic acid with ethylene glycol and ammonium hydroxide. The reaction takes place under reflux conditions, and the product is obtained in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various biologically active compounds. It has been reported that this compound derivatives exhibit potent antitumor activity against various cancer cell lines. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes. It has been reported that this compound inhibits the activity of certain enzymes by binding to their active sites. In pharmacology, this compound has been used as a lead compound for the development of new drugs. It has been reported that this compound derivatives exhibit potent antiviral activity against various viruses.
Propriétés
IUPAC Name |
2-[2-hydroxyethyl(pyrimidin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c12-6-4-11(5-7-13)8-9-2-1-3-10-8/h1-3,12-13H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIISBODRUZGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


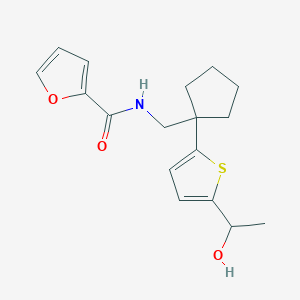
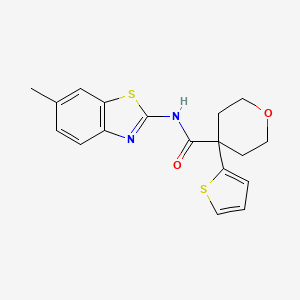



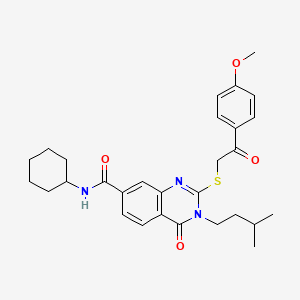
![benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate](/img/structure/B2839606.png)
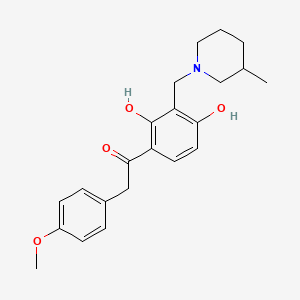
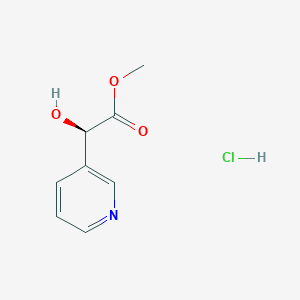

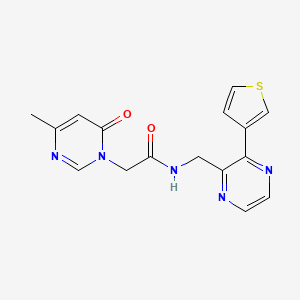

![N-(3-chlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2839616.png)